N'-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide
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Overview
Description
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexylidene group attached to a benzenesulfonohydrazide moiety, with additional hydroxy and oxido functionalities. Its molecular formula is C13H16N2O2S, and it has a molecular weight of 268.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide typically involves the condensation of cyclohexanone with 4-(hydroxy(oxido)amino)benzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .
Scientific Research Applications
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The hydroxy and oxido groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzymatic activity. The sulfonohydrazide moiety can also participate in covalent bonding with target molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-Cyclohexylidene-4-methoxybenzenesulfonohydrazide: Similar structure but with a methoxy group instead of a hydroxy(oxido)amino group.
N’-Cyclohexylidene-4-chlorobenzenesulfonohydrazide: Contains a chloro group instead of a hydroxy(oxido)amino group.
Uniqueness
N’-Cyclohexylidene-4-(hydroxy(oxido)amino)benzenesulfonohydrazide is unique due to the presence of both hydroxy and oxido functionalities, which provide additional sites for chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
91644-02-9 |
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Molecular Formula |
C12H15N3O4S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-6-8-12(9-7-11)20(18,19)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |
InChI Key |
KVTUOEDVLCFCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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